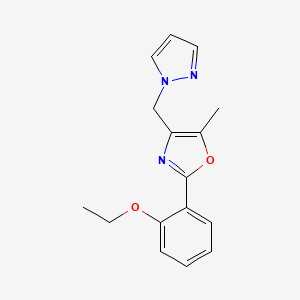![molecular formula C19H20BrNO2 B5340525 (2E)-1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]but-2-en-1-one](/img/structure/B5340525.png)
(2E)-1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]but-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-propoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activities.
Biology: Studies have shown that chalcones, including (2E)-1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]but-2-en-1-one, exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in developing new therapeutic agents for treating diseases like cancer and bacterial infections.
Industry: In material science, chalcones are explored for their potential use in the development of organic electronic materials and as intermediates in the synthesis of dyes and pigments.
作用機序
The exact mechanism of action of (2E)-1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]but-2-en-1-one is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.
類似化合物との比較
- (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one
- Bis(2-ethylhexyl) terephthalate
- Dichloroaniline
Comparison:
- (2E)-1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]but-2-en-1-one is unique due to the presence of both bromine and propoxy groups, which may contribute to its distinct biological activities.
- (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one lacks the propoxy group, which may result in different biological properties.
- Bis(2-ethylhexyl) terephthalate and Dichloroaniline are structurally different and are used in different applications, such as plasticizers and herbicides, respectively.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-3-12-23-18-10-8-17(9-11-18)21-14(2)13-19(22)15-4-6-16(20)7-5-15/h4-11,13,21H,3,12H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDVWDYPDZJQX-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5340453.png)
![ethyl 4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5340459.png)

![N-benzyl-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5340490.png)
![N-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5340498.png)
![(6-Methylpyridin-2-yl)-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B5340511.png)
![(3S*,4R*)-1-[(2-amino-4,6-dimethylpyrimidin-5-yl)acetyl]-3-benzyl-4-methylpiperidin-4-ol](/img/structure/B5340513.png)
![4-ethyl-5-[(1-{[2-(isopropylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5340519.png)
![3-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B5340533.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5340539.png)
![N-(2-CHLOROPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B5340548.png)

![5-[(2-methyl-2,3-dihydro-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5340552.png)
![1'-(cyclopropylcarbonyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5340559.png)
